N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide
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Overview
Description
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide involves several key steps. One common method includes the condensation reaction of thiophene derivatives with morpholine and thianylmethyl groups. The reaction typically requires a base such as triethylamine (TEA) and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures around 40°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antithrombotic agent due to its ability to inhibit Factor Xa, a key enzyme in the coagulation cascade.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is utilized as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of Factor Xa, thereby preventing the conversion of prothrombin to thrombin and ultimately reducing blood clot formation . The compound binds to the active site of Factor Xa, blocking its activity and preventing the coagulation cascade from progressing.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): Another thiophene derivative with antithrombotic properties.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}thiophene-2-sulfonamide: A compound with similar structural features and potential biological activities.
Uniqueness
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide is unique due to its specific combination of morpholine, thianylmethyl, and thiophene groups, which confer distinct chemical and biological properties. Its ability to inhibit Factor Xa with high specificity and potency makes it a promising candidate for further development in antithrombotic therapy.
Properties
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S3/c17-22(18,13-2-1-9-21-13)15-12-14(3-10-20-11-4-14)16-5-7-19-8-6-16/h1-2,9,15H,3-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNMMZWXFQAWIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)C2=CC=CS2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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